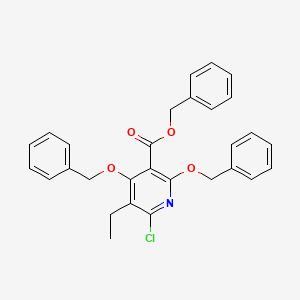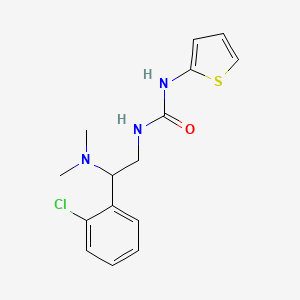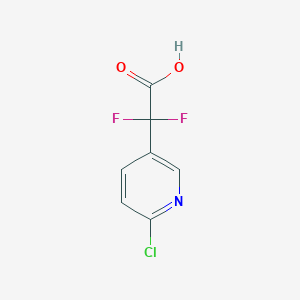
Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate
Übersicht
Beschreibung
Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by its unique structure, which includes benzyl, benzyloxy, chloro, and ethyl groups attached to a nicotinate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Nicotinate Core: The nicotinate core can be synthesized through a series of reactions involving the chlorination and ethylation of a nicotinic acid derivative.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through a benzylation reaction, where benzyl chloride is reacted with the nicotinate core in the presence of a base such as sodium hydroxide.
Final Assembly: The final step involves the esterification of the nicotinate core with benzyl alcohol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Bis(benzyloxy)-6-chloronicotinate: Similar structure but lacks the ethyl group.
Benzyl 2,4-bis(benzyloxy)-5-ethylnicotinate: Similar structure but lacks the chloro group.
Uniqueness
Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate is unique due to the presence of both chloro and ethyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique structure and reactivity make it an important intermediate in organic synthesis, as well as a valuable tool in biological and medicinal studies
Eigenschaften
IUPAC Name |
benzyl 6-chloro-5-ethyl-2,4-bis(phenylmethoxy)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO4/c1-2-24-26(33-18-21-12-6-3-7-13-21)25(29(32)35-20-23-16-10-5-11-17-23)28(31-27(24)30)34-19-22-14-8-4-9-15-22/h3-17H,2,18-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINBAFXWKBIVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(N=C1Cl)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2945481.png)

![1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B2945484.png)


![N-(4-fluoro-2-methylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2945487.png)
![6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid](/img/structure/B2945489.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-3-methylpurine-2,6-dione](/img/structure/B2945491.png)

![[4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2945495.png)
![N-[cyano(2-methoxyphenyl)methyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B2945497.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2945503.png)

